molecular formula C28H53N3O6 B558279 Boc-Lys(Boc)-OH.DCHA CAS No. 15098-69-8

Boc-Lys(Boc)-OH.DCHA

Cat. No. B558279
CAS RN: 15098-69-8
M. Wt: 346,4*181,32 g/mole
InChI Key: HRLHJTYAMCGERD-MERQFXBCSA-N
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Description

“Boc-Lys(Boc)-OH.DCHA” is a derivative of the amino acid lysine, which is used as a reagent in solid-phase peptide synthesis . It is also known as Nα,Nε-Di-Boc-L-lysine .


Synthesis Analysis

“Boc-Lys(Boc)-OH.DCHA” can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . It can also be synthesized from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent .


Molecular Structure Analysis

The molecular formula of “Boc-Lys(Boc)-OH.DCHA” is C26H32N2O6 . It has an average mass of 468.542 Da and a monoisotopic mass of 468.226044 Da .


Chemical Reactions Analysis

“Boc-Lys(Boc)-OH.DCHA” is the standard reagent for coupling lysine into peptide sequences .


Physical And Chemical Properties Analysis

“Boc-Lys(Boc)-OH.DCHA” is a solid with a density of 1.2±0.1 g/cm3 . It has a boiling point of 685.7±55.0 °C at 760 mmHg . The vapor pressure is 0.0±2.2 mmHg at 25°C .

Scientific Research Applications

  • Polypeptide Synthesis Improvement : Zhao Yi-nan and Melanie Key (2013) conducted a study focusing on improving the synthesis of polypeptides, utilizing Boc-Lys(Boc)-OH for the protection of amino groups in the synthesis of Fmoc-L-Lys(Boc)-Gly-OH. This research is significant for the synthesis of complex polypeptides, which are crucial in studying human physiological processes and developing treatments for various diseases (Zhao Yi-nan & Melanie Key, 2013).

  • Genome Editing via Genetic Code Expansion : A 2018 study by Toru Suzuki et al. demonstrated the use of a lysine derivative, Lys(Boc), in controlling CRISPR-Cas9 genome editing. The study highlights the potential of Boc-Lys(Boc)-OH in advanced genome editing applications, offering a controlled and precise method for genetic manipulation (Suzuki et al., 2018).

  • Anti-Apoptotic Protein Research : E. B. Şaş et al. (2020) explored the biological properties of Boc-D-Lys-OH, particularly its interaction with anti-apoptotic proteins. This research contributes to understanding how this compound can influence apoptosis mechanisms, potentially leading to novel chemotherapy treatments (Şaş et al., 2020).

  • Peptide Synthesis Research : M. Narita (1978) focused on peptide synthesis using soluble polymer support, employing Boc-protected amino acids like Boc-L-Tyr(Bzl)–Gly–Gly–L-Phe–OH, which is relevant for understanding the efficiency of coupling reactions in peptide chain synthesis (Narita, 1978).

  • DTPA-Containing Peptides : J. Davies and Loai Al-Jamri (2002) synthesized building blocks like Boc-Lys(Bn4-DTPA)-OH for the solid phase synthesis of DTPA-containing peptides, demonstrating the utility of Boc-Lys(Boc)-OH in creating complex chelating agents for medical applications (Davies & Al-Jamri, 2002).

Safety And Hazards

When handling “Boc-Lys(Boc)-OH.DCHA”, avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

“Boc-Lys(Boc)-OH.DCHA” is commonly used in the pharmaceutical field as an intermediate. It can serve as an important raw material for the synthesis of anticancer drugs and other medications . It can also be used in various organic synthesis reactions, such as the preparation of chiral catalysts .

properties

IUPAC Name

(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLHJTYAMCGERD-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934134
Record name N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(Boc)-OH.DCHA

CAS RN

15098-69-8
Record name L-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15098-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N6-Bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015098698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,N6-bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
H Misaki, H Miyake, S Shinoda, H Tsukube - Inorganic chemistry, 2009 - ACS Publications
A series of Na + , Ca 2+ , and La 3+ complexes with octadentate cyclen ligand were prepared and structurally characterized in the crystal and solution states. The employed cyclen …
Number of citations: 41 pubs.acs.org
T Mecca, F Cunsolo - Polymers for Advanced Technologies, 2010 - Wiley Online Library
Heparin is widely prescribed as an anticoagulant medicine and is beneficial to millions of patients. However, the use of heparin in open‐heart surgery, where it enables a continuous …
Number of citations: 19 onlinelibrary.wiley.com
F Brandl, N Hammer, T Blunk, J Tessmar… - …, 2010 - ACS Publications
Tethering drug substances to a gel network is an effective way of controlling the release kinetics of hydrogel-based drug delivery systems. Here, we report on in situ forming, …
Number of citations: 47 pubs.acs.org
KT Al‐Jamal, T Sakthivel, AT Florence - Journal of pharmaceutical sciences, 2005 - Elsevier
The behavior of a novel synthetic lipidic cationic lysine‐based dendron (partial dendrimer) in aqueous media and its ability, with and without cholesterol, to self‐assemble into higher …
Number of citations: 33 www.sciencedirect.com
S Anpeiji, Y Toritani, K Kawada, S Kondo… - Bulletin of the …, 1983 - journal.csj.jp
A series of experiments on column chromatography of the optically active resin containing L-lysine or L-or nithine were carried out with pyridinium acetate and ammonium acetate …
Number of citations: 3 www.journal.csj.jp
L Hartmann, M Bedard, HG Börner, H Möhwald… - Soft Matter, 2008 - pubs.rsc.org
The synthesis of well-defined, homodisperse oligoamine structures based on natural basic amino acids, so-called oligoamine “patches”, is presented. They contain an intermediary …
Number of citations: 49 pubs.rsc.org
KT Al-Jamal, P Ruenraroengsak, N Hartell… - Journal of drug …, 2006 - Taylor & Francis
Dendrimers, spherical or quasi-spherical synthetic polymers in the nano-size range, have found useful applications as prospective carriers in drug and gene delivery. The investigation …
Number of citations: 59 www.tandfonline.com
KT Al-Jamal, T Sakthivel, AT Florence - Colloids and Surfaces A …, 2005 - Elsevier
A novel lipidic peptide dendron was synthesised using solid-phase techniques. To a third-generation polylysine dendron were coupled eight α-amino tetradecanoic acid (C 14 ) …
Number of citations: 17 www.sciencedirect.com
X Cai, A Capecchi, B Olcay, M Orsi… - Israel Journal of …, 2023 - Wiley Online Library
There is an urgent need to develop new antibacterial agents against multidrug resistant bacteria. Herein we report our investigation of antimicrobial peptide dendrimers (AMPDs) active …
Number of citations: 2 onlinelibrary.wiley.com
L Frankiewicz, C Betti, K Guillemyn… - Journal of Peptide …, 2013 - Wiley Online Library
A model octapeptide segment derived from vasoactive intestinal peptide (VIP) was utilised to investigate the effect of several conventional cyclisation methods on the α‐helical …
Number of citations: 21 onlinelibrary.wiley.com

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